molecular formula C20H25NO B11173487 3-phenyl-N-(4-phenylbutan-2-yl)butanamide

3-phenyl-N-(4-phenylbutan-2-yl)butanamide

Cat. No.: B11173487
M. Wt: 295.4 g/mol
InChI Key: DBZJGQXPYGNZGH-UHFFFAOYSA-N
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Description

3-phenyl-N-(4-phenylbutan-2-yl)butanamide is an organic compound with a complex structure that includes phenyl and butanamide groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(4-phenylbutan-2-yl)butanamide typically involves the reaction of 4-phenylbutan-2-amine with 3-phenylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(4-phenylbutan-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-phenyl-N-(4-phenylbutan-2-yl)butanamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-phenyl-N-(4-phenylbutan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-(4-phenylbutan-2-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

3-phenyl-N-(4-phenylbutan-2-yl)butanamide

InChI

InChI=1S/C20H25NO/c1-16(19-11-7-4-8-12-19)15-20(22)21-17(2)13-14-18-9-5-3-6-10-18/h3-12,16-17H,13-15H2,1-2H3,(H,21,22)

InChI Key

DBZJGQXPYGNZGH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CC(C)C2=CC=CC=C2

solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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